molecular formula C26H20N2S2 B14603252 Ethanedithioamide, tetraphenyl- CAS No. 59408-60-5

Ethanedithioamide, tetraphenyl-

Cat. No.: B14603252
CAS No.: 59408-60-5
M. Wt: 424.6 g/mol
InChI Key: OIVSJHLAOZVOPW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanedithioamide, tetraphenyl- typically involves the reaction of tetraphenylethylene with sulfur-containing reagents. One common method is the oxidative coupling reaction of dilithiobiphenyl derivatives, which provides a synthetic route for the formation of the tetraphenyl structure . The reaction conditions often include the use of transition metal catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of ethanedithioamide, tetraphenyl- may involve large-scale synthesis using similar oxidative coupling reactions. The process is optimized to ensure high yields and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethanedithioamide, tetraphenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl groups to thiols or other reduced forms.

    Substitution: The phenyl groups can undergo substitution reactions, where different substituents replace the hydrogen atoms on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ethanedithioamide, tetraphenyl- can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Ethanedithioamide, tetraphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethanedithioamide, tetraphenyl- exerts its effects involves its ability to interact with metal ions. The thiocarbonyl groups can form strong chelates with metal ions, which can influence various biochemical pathways. This interaction can modulate the activity of enzymes and other proteins that require metal ions for their function.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylethylene: Similar in structure but lacks the thiocarbonyl groups.

    Tetraphenylene: Another related compound with a different arrangement of phenyl groups.

    Dithiooxamide: Similar in having thiocarbonyl groups but lacks the phenyl groups.

Uniqueness

Ethanedithioamide, tetraphenyl- is unique due to the combination of its tetraphenyl structure and the presence of thiocarbonyl groups. This combination imparts distinctive chemical properties, such as enhanced stability and the ability to form strong chelates with metal ions, making it valuable in various scientific and industrial applications.

Properties

CAS No.

59408-60-5

Molecular Formula

C26H20N2S2

Molecular Weight

424.6 g/mol

IUPAC Name

N,N,N',N'-tetraphenylethanedithioamide

InChI

InChI=1S/C26H20N2S2/c29-25(27(21-13-5-1-6-14-21)22-15-7-2-8-16-22)26(30)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

OIVSJHLAOZVOPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)C(=S)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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